molecular formula C16H16N2O2 B14002099 ethyl N-(benzhydrylideneamino)carbamate CAS No. 6972-01-6

ethyl N-(benzhydrylideneamino)carbamate

Cat. No.: B14002099
CAS No.: 6972-01-6
M. Wt: 268.31 g/mol
InChI Key: VLCNWYFZEIJXGW-UHFFFAOYSA-N
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Description

Ethyl N-(benzhydrylideneamino)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is known for its unique structure, which includes an ethyl group, a benzhydrylideneamino group, and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(benzhydrylideneamino)carbamate typically involves the reaction of benzhydrylideneamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(benzhydrylideneamino)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .

Mechanism of Action

The mechanism of action of ethyl N-(benzhydrylideneamino)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a protecting group for amines and its potential therapeutic applications set it apart from other carbamates .

Properties

CAS No.

6972-01-6

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl N-(benzhydrylideneamino)carbamate

InChI

InChI=1S/C16H16N2O2/c1-2-20-16(19)18-17-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,18,19)

InChI Key

VLCNWYFZEIJXGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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